molecular formula C27H32ClFN6O4S B606926 Dacomitinib metabolite M2 CAS No. 1262034-38-7

Dacomitinib metabolite M2

Número de catálogo: B606926
Número CAS: 1262034-38-7
Peso molecular: 591.1
Clave InChI: JACXJKYDLZNKQS-LFABVHOISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.

Aplicaciones Científicas De Investigación

  • Efficacy in Treating Non-Small Cell Lung Cancer : Dacomitinib has shown significant efficacy in treating non-small cell lung cancer. A study comparing dacomitinib with gefitinib in patients with EGFR-mutation-positive NSCLC found that dacomitinib significantly improved progression-free survival (Wu et al., 2017).

  • Pharmacokinetics and Metabolism : Research on dacomitinib's metabolism and pharmacokinetics, including its major metabolite, O-desmethyl dacomitinib, is crucial for understanding its therapeutic effects and safety profile. A study developed a sensitive method for the simultaneous quantification of dacomitinib and its main metabolite in human plasma, aiding in clinical and pharmacological studies (Feng et al., 2021).

  • Drug Interactions and Metabolic Pathways : Investigations into the interactions of dacomitinib with other drugs and its metabolic pathways are crucial. A study on the potential drug-drug interaction between dacomitinib and paroxetine, a CYP2D6 inactivator, showed significant inhibition of CYP2D6-mediated metabolism, impacting dacomitinib's pharmacokinetics (Ruiz-Garcia et al., 2014).

  • Clinical Trials and Approvals : Dacomitinib has been involved in various clinical trials and has received global approval for treating solid tumors, particularly NSCLC. Its development, clinical trials, and approval milestones have been extensively documented, providing insights into its therapeutic potential and regulatory status (Shirley, 2018).

  • Impact on Specific Cancer Subtypes : Specific studies have focused on the effectiveness of dacomitinib in treating certain subtypes of cancer, such as squamous cell carcinoma of the head and neck, offering insights into its broader therapeutic applications beyond NSCLC (Kim et al., 2014).

Propiedades

Número CAS

1262034-38-7

Fórmula molecular

C27H32ClFN6O4S

Peso molecular

591.1

Nombre IUPAC

(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid

InChI

InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1

Clave InChI

JACXJKYDLZNKQS-LFABVHOISA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Dacomitinib metabolite M2;  UNII-SOA52D3NLL;  Dacomitinib cysteine conjugate; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacomitinib metabolite M2
Reactant of Route 2
Dacomitinib metabolite M2
Reactant of Route 3
Reactant of Route 3
Dacomitinib metabolite M2
Reactant of Route 4
Dacomitinib metabolite M2
Reactant of Route 5
Dacomitinib metabolite M2
Reactant of Route 6
Dacomitinib metabolite M2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.